molecular formula C16H20O2 B11761705 (4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one

(4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one

Cat. No.: B11761705
M. Wt: 244.33 g/mol
InChI Key: SKVJYZIWMIXDDX-GDBMZVCRSA-N
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Description

(4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one is a chiral compound with a unique structure that includes a cyclohexyl and a phenyl group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the asymmetric Diels-Alder reaction, where a cyclohexene derivative reacts with a phenyl-substituted dienophile in the presence of a chiral catalyst. The reaction is carried out under controlled temperature and pressure to achieve high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one
  • (4S,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one
  • (4S,5R)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one

Uniqueness

(4R,5S)-4-Cyclohexyl-5-phenyldihydrofuran-2(3H)-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

(4R,5S)-4-cyclohexyl-5-phenyloxolan-2-one

InChI

InChI=1S/C16H20O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h2,5-6,9-10,12,14,16H,1,3-4,7-8,11H2/t14-,16-/m1/s1

InChI Key

SKVJYZIWMIXDDX-GDBMZVCRSA-N

Isomeric SMILES

C1CCC(CC1)[C@H]2CC(=O)O[C@@H]2C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C2CC(=O)OC2C3=CC=CC=C3

Origin of Product

United States

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